5-Methoxy-1-benzothiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methoxy-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-6-2-3-9-7(4-6)8(5-14-9)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQUXSAXYAFAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123392-43-8 | |
| Record name | 5-methoxy-1-benzothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-Methoxy-1-benzothiophene-3-carboxylic acid can be achieved through several methods:
Palladium-catalyzed cross-coupling reactions: This approach utilizes readily available starting materials and offers good yields.
Cyclization reactions: These methods involve the formation of the cyclic structure from suitable precursors.
Intramolecular thioarylation: This method involves the cyclization of α-substituted (o-bromoaryl)thioacetamides.
Ullmann cross-coupling: A CuBr/1,10-Phen-catalyzed reaction to obtain 2-aminobenzothiophenes, including esters of 3-carboxylic acids.
Chemical Reactions Analysis
5-Methoxy-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters.
Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might undergo decarboxylation, releasing carbon dioxide and forming a ketone.
Scientific Research Applications
Chemical Properties and Structure
5-Methoxy-1-benzothiophene-3-carboxylic acid has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H8O3S
- CAS Number : 123392-43-8
This compound features a benzothiophene core, which is known for its diverse biological activities and potential as a pharmacological agent.
Anticancer Activity
Recent studies have highlighted the role of compounds related to benzothiophenes in cancer therapy. Specifically, 5-methoxybenzothiophene derivatives have been investigated as inhibitors of Clk1 and Clk4, which are crucial in pre-mRNA splicing and are often overexpressed in tumors. The selectivity of these compounds can lead to more effective cancer treatments with fewer side effects compared to non-selective inhibitors .
Anti-inflammatory and Antiasthmatic Properties
Benzothiophene derivatives, including this compound, have shown promise in treating asthma and other inflammatory conditions. Research indicates that these compounds can inhibit phosphodiesterase activity, thus reducing bronchoconstriction and other symptoms associated with asthma .
In a study involving guinea pigs sensitized to allergens, compounds derived from benzothiophenes demonstrated significant inhibition of anaphylactic responses, suggesting their utility as anti-asthmatic agents .
Synthesis and Derivatives
The synthesis of this compound involves several steps, often starting from simpler precursors. The synthetic pathways typically include:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophenes and aromatic compounds.
- Carboxylation : The introduction of the carboxylic acid group can be performed using various methods such as carbon dioxide insertion or direct oxidation techniques.
- Methoxylation : The methoxy group is introduced via methylation reactions.
These synthetic routes allow for the modification of the compound to enhance its biological activity or selectivity against specific targets.
Case Study 1: Clk Inhibition
In a study published in Nature Communications, researchers designed new derivatives of 5-methoxybenzothiophene-2-carboxamide specifically targeting Clk enzymes. These derivatives were shown to possess unprecedented selectivity and were effective in inhibiting tumor growth in preclinical models .
Case Study 2: Anti-asthmatic Efficacy
A separate investigation assessed the anti-asthmatic properties of benzothiophene derivatives in a controlled animal model. The results indicated that certain derivatives significantly reduced the severity index of asthma symptoms compared to control groups, demonstrating their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Methoxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of heteroatoms (oxygen and sulfur) and the conjugated system within the molecule may influence its chemical reactivity and potential for various interactions with other molecules. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiophene Core
5-Nitro-3-methyl-1-benzothiophene-2-carboxylic Acid (CAS: 17514-61-3)
- Molecular Formula: C₁₀H₇NO₄S
- Molecular Weight : 237.23 g/mol
- Key Differences: The methoxy group is replaced by a nitro (-NO₂) group at position 5, which is strongly electron-withdrawing. A methyl group (-CH₃) at position 3 replaces the carboxylic acid, shifting the functional group to position 2.
- Implications :
- The nitro group increases molecular weight by ~29 g/mol compared to the methoxy analog.
- The methyl group at position 3 may reduce solubility in polar solvents compared to the carboxylic acid.
Methyl 5-Amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9)
- Molecular Formula: C₁₀H₉NO₂S
- Molecular Weight : 223.25 g/mol
- Key Differences: An amino (-NH₂) group at position 5 replaces the methoxy group. The carboxylic acid at position 3 is replaced by a methyl ester (-COOCH₃) at position 2.
- Implications: The amino group introduces basicity, enabling salt formation (e.g., hydrochlorides), unlike the neutral methoxy group. The ester group improves lipophilicity, making it more suitable for membrane permeability in prodrug designs.
Heterocycle Modifications: Benzothiophene vs. Benzofuran
5-((3-Fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylic Acid (CAS: 308296-53-9)
- Molecular Formula : C₁₈H₁₃FO₄ (estimated based on IUPAC name)
- Key Differences :
- The fluorobenzyloxy group introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration.
Functional Group and Positional Isomerism
2-Methoxyethyl 5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 307552-37-0)
- Molecular Formula : C₂₁H₂₁ClO₅ (estimated)
- Key Differences :
- The ester group reduces polarity, improving bioavailability but requiring hydrolysis for activation.
Structural and Physicochemical Comparison Table
| Compound Name | Core Structure | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Attributes |
|---|---|---|---|---|---|
| 5-Methoxy-1-benzothiophene-3-carboxylic acid | Benzothiophene | -OCH₃ (5), -COOH (3) | C₁₀H₈O₃S | 208.24 | Electron-donating methoxy, acidic |
| 5-Nitro-3-methyl-1-benzothiophene-2-carboxylic acid | Benzothiophene | -NO₂ (5), -CH₃ (3), -COOH (2) | C₁₀H₇NO₄S | 237.23 | Electron-withdrawing nitro, methyl |
| Methyl 5-amino-1-benzothiophene-2-carboxylate | Benzothiophene | -NH₂ (5), -COOCH₃ (2) | C₁₀H₉NO₂S | 223.25 | Basic amino, lipophilic ester |
| 5-((3-Fluorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylic acid | Benzofuran | -OCH₂C₆H₄F (5), -CH₃ (2), -COOH (3) | C₁₈H₁₃FO₄ | ~318.30 (estimated) | Fluorine-enhanced lipophilicity |
Implications of Structural Differences
- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) groups enhance ring electron density, favoring electrophilic substitution, while nitro (-NO₂) groups deactivate the ring, directing reactions to specific positions .
- Acid vs. Ester Functional Groups : Carboxylic acids (-COOH) offer hydrogen-bonding capability and solubility in aqueous media, whereas esters (-COOR) improve lipid solubility and metabolic stability .
- Heteroatom Effects : Benzothiophenes (S) exhibit lower resonance energy than benzofurans (O), affecting π-π stacking interactions in material science or drug-receptor binding .
Biological Activity
5-Methoxy-1-benzothiophene-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
This compound features a benzothiophene core with a methoxy group and a carboxylic acid functional group, contributing to its unique chemical reactivity and biological interactions. The presence of sulfur and oxygen heteroatoms enhances its potential for interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular pathways. Research indicates that compounds with similar structures can inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, studies have shown that benzothiophene derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overexpressed in tumors .
1. Anti-Cancer Activity
Several studies have highlighted the anti-cancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including:
These findings suggest that the compound may serve as a lead for developing new anti-cancer drugs.
2. Anti-Inflammatory Activity
The compound has demonstrated significant anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| COX | 29.2 | Inhibition of prostaglandin synthesis |
| LOX | 6.0 | Reduction in leukotriene production |
This activity is particularly relevant for conditions such as asthma and other inflammatory diseases .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains:
These results indicate potential applications in treating bacterial infections.
Case Studies
A recent study investigated the effects of various benzothiophene derivatives, including this compound, on Mycobacterium tuberculosis. The results showed promising inhibitory effects, suggesting its potential role in developing new anti-tubercular agents .
Another study focused on the compound's effect on inflammation markers in vitro using THP-1 monocytes. The results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its therapeutic potential in inflammatory diseases .
Q & A
Q. What computational tools can predict the environmental impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
